molecular formula C25H24N2O2S B2614923 N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine CAS No. 895647-56-0

N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine

Cat. No. B2614923
CAS RN: 895647-56-0
M. Wt: 416.54
InChI Key: UQYZPTLZXYLTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that belongs to the quinoline family and has a tosyl group attached to it.

Scientific Research Applications

Cyclisation and Redox Reactions

Research has explored the cyclisation of amine oxides initiated by redox reactions, which is a fundamental process in organic synthesis. For example, the cyclisation of 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide with iron(II) ions leads to various products, demonstrating the intricate balance of reaction conditions on product distribution (Smith, Norman, & Rowley, 1970). This study provides insights into the manipulation of redox conditions for the selective synthesis of desired compounds.

Apoptosis Inducers and Anticancer Agents

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent highlights the potential therapeutic applications of quinoline derivatives. This compound exhibits significant blood-brain barrier penetration and efficacy in cancer models, indicating its potential as a clinical candidate for cancer therapy (Sirisoma et al., 2009).

Metal-ion Induced Cyclisation

The metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides demonstrate the utility of metal ions in facilitating complex reaction pathways. This research sheds light on the mechanistic aspects of amine oxidation and the potential for synthesizing diverse organic compounds through metal-ion mediation (Smith, Norman, & Rowley, 1972).

Synthesis of Quinoline Derivatives

The synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines offer valuable methods for the preparation of quinoline derivatives. These methods enable the introduction of various functional groups, expanding the utility of quinoline-based compounds in synthetic and medicinal chemistry (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Cytotoxicity Evaluation of Quinoline Derivatives

The evaluation of 4-aminoquinoline derivatives for their cytotoxic effects on human breast tumor cell lines underscores the potential of these compounds in the development of new anticancer agents. This research identifies compounds with significant activity, paving the way for further exploration of 4-aminoquinolines as therapeutic agents (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-16-5-10-21(11-6-16)30(28,29)24-15-26-23-12-7-17(2)13-22(23)25(24)27-20-9-8-18(3)19(4)14-20/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYZPTLZXYLTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.